1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol
Description
The compound 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol (hereafter referred to as the "target compound") is a bicyclic amino alcohol featuring two fused cyclobutane rings. Its structure includes:
- A hydroxyl group (-OH) at position 1 of the primary cyclobutane ring.
- A methyl group (-CH₃) at position 2 of the same ring.
- A secondary cyclobutyl substituent at position 1, modified with an aminomethyl (-CH₂NH₂) group.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8-3-6-10(8,12)9(7-11)4-2-5-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
KEPJDSXFSZFDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2(CCC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol typically involves the reaction of cyclobutane derivatives with aminomethylating agents. One common method involves the use of cyclobutanone as a starting material, which undergoes aminomethylation followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aminomethylation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclobutane derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Amino Alcohols
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
- Molecular Formula: C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- CAS : 1538820-49-3
- Key Differences: Lacks the 2-methyl group on the cyclobutanol ring. This reduces steric hindrance and hydrophobicity compared to the target compound.
[1-(Aminomethyl)cyclobutyl]acetic Acid
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS : 748754-87-2
- Key Differences : Replaces the hydroxyl and methyl groups with an acetic acid (-CH₂COOH) moiety, increasing acidity (pKa ~4.7) and water solubility.
- Applications: Potential use in peptide mimetics or metal chelation studies .
Cyclopentane and Larger Ring Analogs
1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol
- Molecular Formula: C₁₁H₂₁NO
- Molecular Weight : 183.29 g/mol
- CAS : 1851013-46-1
- Key Differences : Cyclopentyl substituent introduces greater ring strain and conformational flexibility compared to cyclobutyl. The larger ring may enhance lipid solubility.
- Applications: Noted in agrochemical research for structural diversity .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
Functionalized Derivatives and Salts
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- CAS : 223425-82-9
- Key Differences : Hydrochloride salt improves crystallinity and aqueous solubility. The acetic acid group enables ionic interactions in biological systems.
- Applications : Used in medicinal chemistry for prodrug design .
Sibutramine-Related Chlorophenylcyclobutyl Derivatives
- Example : N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine Hydrochloride
- Key Differences : Aromatic chlorophenyl groups enhance lipophilicity and receptor binding affinity. These compounds are pharmacologically active (e.g., appetite suppressants) but lack the hydroxyl group of the target compound .
Structural and Physicochemical Data Table
Research Implications and Gaps
- Structural Rigidity: The target compound’s fused cyclobutane rings may confer stability in drug design, though synthetic challenges (e.g., ring strain) are noted.
- Solubility : Compared to hydrochloride salts (e.g., ), the free base form likely has lower aqueous solubility, necessitating formulation optimization.
- Safety Data: No toxicity data is available for the target compound. Related compounds like 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) recommend handling precautions for amines, including respiratory and dermal protection .
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol, a compound with the CAS number 1872814-63-5, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19NO
- Molecular Weight : 169.26 g/mol
- CAS Number : 1872814-63-5
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
| Storage Conditions | 2-8°C |
Research indicates that this compound may exhibit several biological activities, primarily through its interaction with various biological targets:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, indicating a possible role in treating infections.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits selective inhibition of certain enzymes involved in metabolic pathways, suggesting a potential for drug development targeting metabolic disorders.
- Animal Models : Animal studies have shown that administration of the compound leads to significant changes in behavior and physiological responses, supporting its role in modulating neurochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Neuropharmacological Effects
In a research article focused on neuropharmacology, the effects of this compound were assessed in rodent models. The findings suggested that the compound produced anxiolytic-like effects in behavioral tests, which correlated with increased serotonin levels in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
